molecular formula C6H14O2 B089453 2-methylpentane-1,3-diol CAS No. 149-31-5

2-methylpentane-1,3-diol

Cat. No.: B089453
CAS No.: 149-31-5
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-UHFFFAOYSA-N
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Description

2-methylpentane-1,3-diol is an organic compound with the molecular formula C6H14O2. It is a colorless to pale yellow liquid with a sweet odor. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-methylpentane-1,3-diol can be synthesized through the hydrogenation of 2-methyl-2,4-pentanediol. The reaction involves the use of a nickel or cobalt catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2-methyl-2,4-pentanediol. The process involves the use of a mixed solution of nickel nitrate and cobalt nitrate, which is treated with concentrated ammonia and then subjected to high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2-methylpentane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: It can undergo substitution reactions with halogens in the presence of a suitable catalyst.

Major Products Formed:

Scientific Research Applications

2-methylpentane-1,3-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2-Pentanediol
  • 2-Methyl-2,4-pentanediol
  • 1,3-Butanediol

Comparison: 2-methylpentane-1,3-diol is unique due to its specific molecular structure, which provides it with distinct chemical properties. Compared to 1,2-pentanediol and 1,3-butanediol, it has a higher boiling point and better solubility in organic solvents. Its structure also allows for more efficient hydrogen bonding, making it a superior stabilizer and solvent .

Properties

IUPAC Name

2-methylpentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXWGAHNKXLXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044149
Record name 2-Methyl-1,3-pentanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149-31-5
Record name 2-Methyl-1,3-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-pentanediol
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Record name 2-METHYL-1,3-PENTANEDIOL
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1251
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Record name 2-Methyl-1,3-pentanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Pentanediol, 2-methyl
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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